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Compound of Interest

Compound Name: gamma-Decalactone

Cat. No.: B1670016

An In-depth Technical Guide to y-Decalactone as a Volatile Organic Compound in Peaches

Introduction

y-Decalactone is a naturally occurring volatile organic compound (VOC) that serves as a
primary contributor to the characteristic sweet, fruity, and peach-like aroma of peaches (Prunus
persica) and many other fruits.[1][2] First identified in peach fruit in 1964, its aroma was noted
to be similar to that of peach jam.[3] Subsequent gas chromatography (GC) and sensory
analyses have consistently confirmed y-decalactone as one of the most crucial components
defining peach aroma.[3] Beyond its role in fruit, y-decalactone is a highly valued compound in
the food, beverage, and fragrance industries, with a significant annual market volume.[3]

This technical guide provides a comprehensive overview of y-decalactone in peaches, focusing
on its biosynthesis, quantitative occurrence, analytical methodologies, and sensory
significance, tailored for researchers, scientists, and professionals in drug development.

Biosynthesis of y-Decalactone

The formation of y-decalactone in peaches is a complex biological process primarily derived
from the fatty acid metabolic pathway. The biosynthesis involves a series of enzymatic
reactions that convert lipid precursors into this key aroma compound. While the complete
pathway is still under investigation, a putative sequence of events has been established.
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The biosynthesis begins with lipid degradation, leading to the formation of fatty acids. A key
precursor is believed to be ricinoleic acid, an 18-carbon fatty acid.[1] This precursor undergoes
several cycles of B-oxidation, which shortens the carbon chain. A critical intermediate formed
during this process is 4-hydroxydecanoic acid.[1] This intermediate is then converted to 4-
hydroxydecanoyl-CoA. The final step is the intramolecular esterification (lactonization) of 4-
hydroxydecanoyl-CoA to form the stable five-membered ring structure of y-decalactone.[3]

Several key enzymes are implicated in this pathway. Lipoxygenase (LOX), hydroperoxide lyase
(HPL), alcohol dehydrogenase (ADH), and acyl-CoA oxidase (ACX) are all involved in the
broader fatty acid pathway that produces aroma volatiles.[4] Specifically for y-decalactone
formation, the enzyme alcohol acyltransferase (AAT), encoded by the PpAAT1 gene, has been
identified as a critical catalyst for the final lactonization step.[3][4] Studies have shown that
differences in the activity of the PpPAAT1 enzyme between high-aroma and low-aroma peach
cultivars directly affect the production of y-decalactone.[3]
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Putative Biosynthetic Pathway of y-Decalactone in Peaches
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Experimental Workflow for y-Decalactone Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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